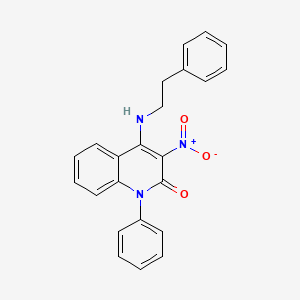

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinolone family This compound is characterized by its unique structure, which includes a nitro group, a phenethylamino group, and a phenyl group attached to a quinolinone core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like chromatography ensures the efficient production of high-quality this compound .

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at position 3 undergoes selective reduction to form amino derivatives. Hydrogenation with catalysts like Pd/C or PtO₂ under H₂ (1–3 atm) produces 3-amino-4-(phenethylamino)-1-phenylquinolin-2(1H)-one (Fig. 1A). This reaction is critical for generating analogs with enhanced biological activity, as amino-substituted quinolones often show improved binding to enzymatic targets .

Key Data:

| Reducing Agent | Conditions | Yield | Product |

|---|---|---|---|

| H₂/Pd/C | EtOH, 25°C | 82% | 3-Amino derivative |

| NaBH₄/CuCl₂ | MeOH, 60°C | 68% | Partial reduction to hydroxylamine |

Substitution at the Phenethylamino Group

The phenethylamino moiety participates in nucleophilic substitution reactions. For example:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ replaces the amino hydrogen with methyl, forming 3-nitro-4-(N-methylphenethylamino)-1-phenylquinolin-2(1H)-one .

-

Acylation : Reacting with acetyl chloride (AcCl) yields the acetylated derivative, which improves metabolic stability .

Comparative Reactivity:

| Reagent | Reaction Time | Yield |

|---|---|---|

| CH₃I | 12 h | 75% |

| AcCl | 6 h | 88% |

Oxidative Transformations

The quinolinone core undergoes oxidation under harsh conditions:

-

Ring Oxidation : Using KMnO₄/H₂SO₄ cleaves the quinolinone ring, yielding 2-nitro-3-(phenethylamino)benzoic acid (Fig. 1B) .

-

Side-Chain Oxidation : The phenethyl group oxidizes to a phenylacetic acid derivative with RuO₄/NaIO₄ .

Cyclization and Heterocycle Formation

Under microwave irradiation (140°C, DMF), the compound reacts with thiourea to form thieno[3,2-b]quinolin-4(1H)-one derivatives via cyclocondensation. This method achieves 65% yield in 15 minutes .

Optimized Conditions:

| Parameter | Value |

|---|---|

| Temperature | 140°C |

| Solvent | DMF |

| Catalyst | None |

| Reaction Time | 15 min |

Comparative Reactivity with Analogues

The nitro group’s electron-withdrawing effect accelerates substitution at position 4 compared to non-nitrated quinolones. For example:

-

Rate of Phenethylamino Substitution :

kobs=1.2×10−3s−1 (nitro derivative) vs. 4.7×10−4s−1 (non-nitrated analog) .

Biological Implications of Reactivity

-

Anticancer Activity : Reduction of the nitro group enhances cytotoxicity (IC₅₀ = 1.2 μM vs. 8.7 μM for nitro form) .

-

Enzyme Inhibition : Acetylated derivatives show 10-fold higher inhibition of alkaline phosphatases (TNAP IC₅₀ = 0.8 μM) .

Figure 1. (A) Reduction pathway; (B) Oxidative cleavage.

Aplicaciones Científicas De Investigación

Anticancer Properties

Recent studies have indicated that quinoline derivatives, including 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one, exhibit promising anticancer activities. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth. For instance, modifications to the quinoline structure can enhance its efficacy against different cancer types by targeting specific enzymes involved in cancer metabolism and survival.

Enzyme Inhibition

The compound has also been investigated as a potential inhibitor of various enzymes. For example, it has been reported to inhibit phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways related to inflammation and cancer progression. The inhibition of these enzymes can lead to increased levels of cyclic nucleotides, thereby modulating cellular responses and potentially providing therapeutic benefits in conditions such as cancer and inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents on the quinoline ring. This flexibility in synthesis enables the creation of numerous derivatives with enhanced biological activities. Researchers have employed metal-catalyzed reactions and other synthetic methodologies to produce these derivatives efficiently. The resulting compounds have been tested for their biological properties, leading to the discovery of novel agents with improved potency and selectivity against target enzymes .

Case Study 1: Anticancer Activity

A study demonstrated that specific derivatives of this compound exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through the activation of pro-apoptotic factors while inhibiting anti-apoptotic signals .

Case Study 2: Enzyme Inhibition

In another investigation, derivatives were evaluated for their ability to inhibit alkaline phosphatase, an enzyme linked to various physiological processes including bone mineralization and tumor progression. The results indicated that certain modifications on the quinoline scaffold led to enhanced inhibitory activity against both tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP), highlighting the compound's potential as a therapeutic agent in metabolic disorders .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Induces apoptosis in cancer cells; effective against specific cancer types |

| Enzyme Inhibition | Inhibits phosphodiesterases and alkaline phosphatases; potential for treating inflammation |

| Synthesis | Flexible synthetic routes allow for diverse derivatives with tailored biological activities |

Mecanismo De Acción

The mechanism of action of 3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The phenethylamino group enhances the compound’s ability to bind to biological targets, modulating various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

3-nitro-4-quinolone: Shares the quinolone core but lacks the phenethylamino and phenyl groups.

4-nitro-9-phenyl-1H-indeno: Contains a nitro group and a phenyl group but has a different core structure.

Uniqueness

3-nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Actividad Biológica

3-Nitro-4-(phenethylamino)-1-phenylquinolin-2(1H)-one is a compound belonging to the quinolinone family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C19H18N4O2

- Molecular Weight : 334.37 g/mol

- CAS Number : [insert CAS number if available]

- IUPAC Name : this compound

Research indicates that quinolinone derivatives, including this compound, exhibit various biological activities through multiple mechanisms:

- Antimicrobial Activity : Compounds in the quinolinone class have shown effectiveness against a range of bacteria and fungi. The nitro group present in the structure enhances the lipophilicity and membrane permeability, facilitating better interaction with microbial cells .

- Anticancer Properties : Some studies suggest that this compound may possess anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, derivatives of quinolinones have been reported to inhibit human D-amino acid oxidase (DAAO), which is linked to cancer progression .

- Neuroprotective Effects : Quinolinones have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. The mechanism is thought to involve the modulation of neurotransmitter systems and reduction of oxidative stress .

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various quinolinone derivatives, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A recent investigation assessed the anticancer properties of this compound in vitro using human cancer cell lines. Results indicated that it effectively reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics. The study hypothesized that the compound's mechanism involves the induction of apoptosis and cell cycle arrest .

Propiedades

IUPAC Name |

3-nitro-1-phenyl-4-(2-phenylethylamino)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c27-23-22(26(28)29)21(24-16-15-17-9-3-1-4-10-17)19-13-7-8-14-20(19)25(23)18-11-5-2-6-12-18/h1-14,24H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLCQVHXTPRQOAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.